4-((3-Fluoroazetidin-1-yl)methyl)piperidine
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Overview
Description
4-((3-Fluoroazetidin-1-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a 3-fluoroazetidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The presence of the fluoroazetidine group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-((3-Fluoroazetidin-1-yl)methyl)piperidine typically involves the reaction of piperidine with a fluoroazetidine derivative. One common method includes the use of a nucleophilic substitution reaction where the piperidine nitrogen attacks the carbon of the fluoroazetidine, forming the desired compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
4-((3-Fluoroazetidin-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
4-((3-Fluoroazetidin-1-yl)methyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Fluoroazetidin-1-yl)methyl)piperidine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The fluoroazetidine moiety can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
4-((3-Fluoroazetidin-1-yl)methyl)piperidine can be compared with other piperidine derivatives such as:
1-(4-Fluorobenzyl)piperidin-4-yl methanol: This compound also features a piperidine ring but with a different substituent, leading to variations in its biological activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol: Another piperidine derivative with distinct substituents, showing different pharmacological properties.
The unique combination of the piperidine ring and the fluoroazetidine moiety in this compound sets it apart from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C9H17FN2 |
---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
4-[(3-fluoroazetidin-1-yl)methyl]piperidine |
InChI |
InChI=1S/C9H17FN2/c10-9-6-12(7-9)5-8-1-3-11-4-2-8/h8-9,11H,1-7H2 |
InChI Key |
BBHLTSYMTYLRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CC(C2)F |
Origin of Product |
United States |
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